1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide
Overview
Description
1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C16H22ClN3O5S This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and various substituents such as a chloro, methoxy, and methylsulfonyl group
Preparation Methods
The synthesis of 1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Substitution reactions: The chloro, methoxy, and methylsulfonyl groups are introduced through substitution reactions using appropriate reagents and conditions
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)acetamide: This compound has a similar chloro and phenyl structure but lacks the piperidine ring and other substituents.
Chloro(5-methoxy-2-[1-(4-methoxyphenyl)imino-N]ethylphenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium: This compound contains a chloro and methoxy group but has a different core structure involving iridium.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c1-25-14-4-3-12(17)9-13(14)20(26(2,23)24)10-15(21)19-7-5-11(6-8-19)16(18)22/h3-4,9,11H,5-8,10H2,1-2H3,(H2,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHILDFFGEOTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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